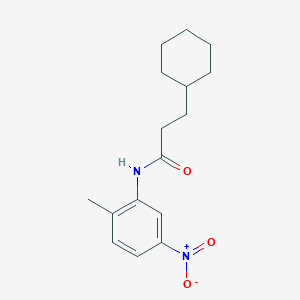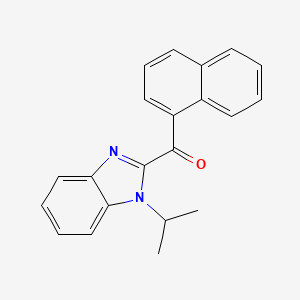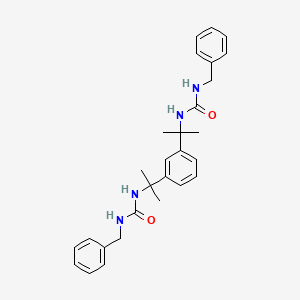
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, also known as UMB24, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cancer cell growth, angiogenesis, and inflammation. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory and analgesic effects. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and DNA fragmentation. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels. In addition, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and availability of different synthesis methods. However, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its application in some experiments.
Orientations Futures
There are several future directions for the investigation of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, and the optimization of its pharmacokinetic properties. Some potential future directions include the investigation of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis, and the investigation of its potential as a modulator of epigenetic processes. In addition, the optimization of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide's pharmacokinetic properties, such as its solubility and bioavailability, could improve its potential as a therapeutic agent.
Méthodes De Synthèse
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide can be synthesized using different methods, including the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide as a white solid, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been investigated for its potential applications in various fields of scientific research, including cancer research, neurology, and pharmacology. In cancer research, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been investigated for its potential to act as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-22-16-14(18)10-13(11-15(16)19)17(21)20-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJIYDECQGODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)

![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)